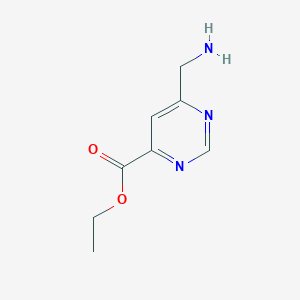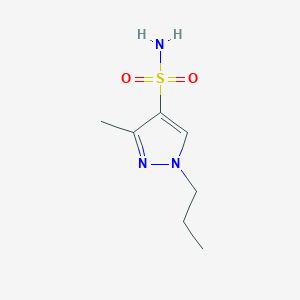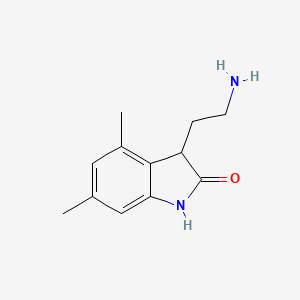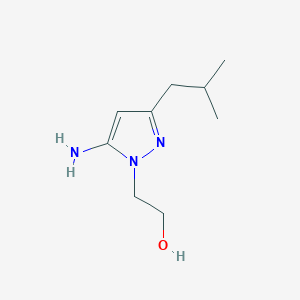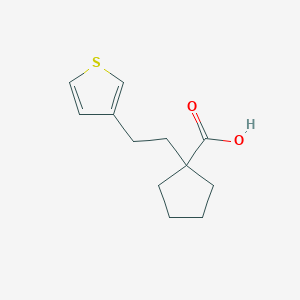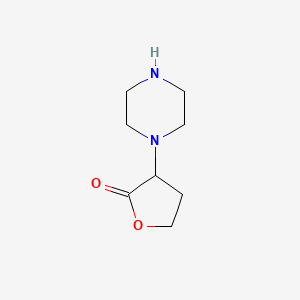![molecular formula C7H13NO B13523927 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxabicyclo[21One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.
Scientific Research Applications
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexan-4-amine: A similar compound with a slightly different substitution pattern.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic structure but differ in the substituents attached to the ring.
Uniqueness
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H13NO/c1-5-7(8)3-6(2,4-7)9-5/h5H,3-4,8H2,1-2H3 |
InChI Key |
ATQFELFVSNXIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
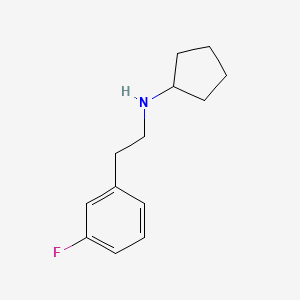
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
